molecular formula C17H20N2O3S B6425197 N-[4-(thiophen-2-yl)oxan-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034508-13-7

N-[4-(thiophen-2-yl)oxan-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B6425197
CAS No.: 2034508-13-7
M. Wt: 332.4 g/mol
InChI Key: RIIVNXUQPMNCHU-UHFFFAOYSA-N
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Description

N-[4-(Thiophen-2-yl)oxan-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound featuring a fused benzoxazole core (4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide) linked to a tetrahydropyran (oxane) ring substituted with a thiophen-2-yl group at the 4-position. Its synthesis and applications remain underexplored in accessible literature, necessitating comparisons with structurally analogous compounds for functional insights.

Properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-16(15-12-4-1-2-5-13(12)22-19-15)18-17(7-9-21-10-8-17)14-6-3-11-23-14/h3,6,11H,1-2,4-5,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIVNXUQPMNCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3(CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative reacts with an oxane derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-yl)oxan-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or benzoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or benzoxazole rings.

Scientific Research Applications

N-[4-(thiophen-2-yl)oxan-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-yl)oxan-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Replacement of benzoxazole with benzothiazole (as in 4a–4e) alters electronic properties and binding affinity due to sulfur’s polarizability vs. oxygen .
  • Fluorine or chlorine substituents (e.g., 4c, 4e) improve lipophilicity and metabolic stability, enhancing bioactivity .

Thiophene-Containing Derivatives

Thiophene derivatives exhibit notable antiproliferative activity. For instance, compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) and (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) () demonstrate IC₅₀ values of ~9–10 µM against breast cancer cells, surpassing doxorubicin .

Compound Core Structure Activity (IC₅₀, µM)
Target compound Benzoxazole + thiophene-oxane Not reported
(Z)-Compound 26 Thiophene + sulfonamide 10.25
(Z)-Compound 29 Thiophene + benzothiazole 9.39

Key Observations :

  • Thiophene’s π-electron-rich system enhances interactions with biological targets (e.g., DNA intercalation, enzyme inhibition) .

Tetrahydro Heterocyclic Carboxamides

Compounds like N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide () and pyrimidine-thioxo derivatives () highlight the role of saturated rings in modulating pharmacokinetics:

Compound Core Structure Substituents Potential Target
Target compound Benzoxazole + oxane-thiophene Thiophen-2-yl, oxane Not reported
N-(3-Carbamoyl-6-ethyl-...-benzothiophen-2-yl)-oxazole-4-carboxamide Benzothiophene + oxazole 2-Chlorophenyl, ethyl Kinase inhibition
6-Methyl-4-(3-nitrophenyl)-...-2-thioxo-pyrimidine-5-carboxamide Pyrimidine-thioxo + indole 3-Nitrophenyl EGFR inhibition

Key Observations :

  • Saturated benzoxazole/benzothiophene cores reduce steric hindrance, favoring target binding .
  • Chloro or nitro substituents (e.g., in –6) enhance electrophilicity, improving interactions with cysteine residues in enzymes .

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